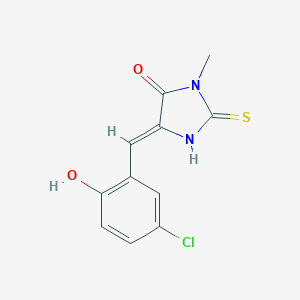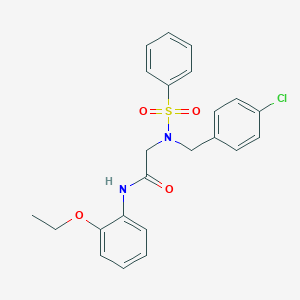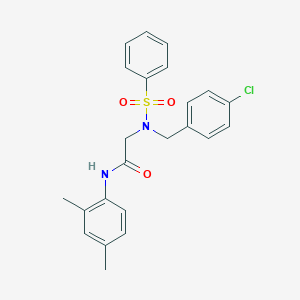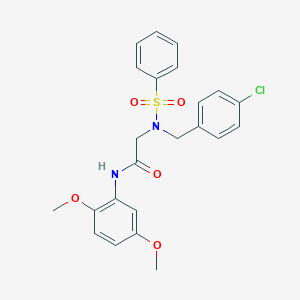![molecular formula C23H18N4O5S B301015 methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301015.png)
methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
作用机制
The mechanism of action of methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antitumor and antimicrobial activity. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the primary advantages of using methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its potent activity against cancer and microbial cells. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
未来方向
There are numerous future directions for the research and development of methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the investigation of the compound's potential as a diagnostic tool for cancer and microbial infections. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
合成方法
Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a complex compound that requires a multi-step synthesis process. The synthesis method involves the condensation of 2-amino-4-methylthiazole with 3-nitrobenzaldehyde to form 2-(3-nitrophenyl)-4-methylthiazol-5-carbaldehyde. The resulting compound is then reacted with 2-(4-aminophenyl)benzoic acid to form the final product, this compound.
科学研究应用
Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has numerous potential applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to exhibit potent antitumor and antimicrobial activity, making it a promising candidate for the development of new cancer and antibiotic drugs.
属性
分子式 |
C23H18N4O5S |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
methyl 4-[[(5Z)-3-methyl-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H18N4O5S/c1-25-21(28)20(33-23(25)24-16-10-8-15(9-11-16)22(29)32-2)14-18-7-4-12-26(18)17-5-3-6-19(13-17)27(30)31/h3-14H,1-2H3/b20-14-,24-23? |
InChI 键 |
FCUKAMKLEDBXSC-KWKLDLJFSA-N |
手性 SMILES |
CN1C(=O)/C(=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=NC4=CC=C(C=C4)C(=O)OC |
规范 SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=NC4=CC=C(C=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)

![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300943.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

amino]acetamide](/img/structure/B300954.png)